(R)-2-Amino-3-(4-hydroxyphenyl)propanamide hydrochloride
Description
Chemical Identity and Classification
(R)-2-Amino-3-(4-hydroxyphenyl)propanamide hydrochloride is classified as a chiral amino acid amide derivative belonging to the broader category of tyrosine and derivatives. The compound represents the hydrochloride salt form of the R-enantiomer of 2-amino-3-(4-hydroxyphenyl)propanamide, which places it within the family of amphetamines and derivatives according to structural classification systems. This classification arises from its structural similarity to compounds containing or derived from 1-phenylpropan-2-amine frameworks.
The compound is formally registered under the Chemical Abstracts Service registry number 117888-79-6 for the hydrochloride salt form. Its molecular formula is established as C₉H₁₃ClN₂O₂, with a molecular weight of 216.67 grams per mole. The compound exists as a white to pale crystalline powder with a reported melting point range of 238-239 degrees Celsius.
The stereochemical designation (R) indicates the absolute configuration at the chiral center, specifically referring to the configuration of the amino-bearing carbon atom according to the Cahn-Ingold-Prelog priority rules. This chirality is crucial for the compound's biological activity, as the R-configuration typically represents the biologically active form in many amino acid derivatives.
| Property | Value |
|---|---|
| Chemical Abstracts Service Number | 117888-79-6 |
| Molecular Formula | C₉H₁₃ClN₂O₂ |
| Molecular Weight | 216.67 g/mol |
| Melting Point | 238-239°C |
| Physical State | White to pale crystalline powder |
| Stereochemistry | R-configuration |
Synonyms and Alternative Nomenclature
The compound is known by multiple systematic and common names across various chemical databases and research literature. The most frequently encountered synonyms include D-Tyrosine amide hydrochloride, H-D-Tyr-NH2 hydrochloride, and D-Tyrosinamide hydrochloride. These alternative names reflect different naming conventions used in peptide chemistry and biochemical research.
In peptide nomenclature, the compound is often referred to as H-D-Tyr-NH2 hydrochloride, where the H indicates a free amino terminus, D specifies the stereochemical configuration, Tyr represents the tyrosine residue, NH2 indicates the amide functionality, and hydrochloride designates the salt form. This nomenclature system is particularly prevalent in peptide synthesis and modification research.
Additional systematic names include (2R)-2-amino-3-(4-hydroxyphenyl)propanamide hydrochloride, which explicitly describes the stereochemistry and functional groups present in the molecule. Commercial suppliers may also use variant names such as this compound, reflecting slight differences in capitalization and formatting conventions.
| Nomenclature System | Name |
|---|---|
| Systematic | This compound |
| Peptide Convention | H-D-Tyr-NH2 hydrochloride |
| Common | D-Tyrosine amide hydrochloride |
| Alternative Systematic | (2R)-2-amino-3-(4-hydroxyphenyl)propanamide hydrochloride |
| Commercial | D-Tyrosinamide hydrochloride |
Structural Features and Molecular Properties
The molecular structure of this compound incorporates several key functional groups that contribute to its distinctive chemical and biological properties. The compound features an amine group, a hydroxyl group positioned on the phenyl ring, and a propanamide backbone, which collectively contribute to its biological activity. The presence of the hydrochloride salt form significantly enhances its solubility in water, making it particularly suitable for various pharmaceutical applications.
The stereochemical configuration plays a crucial role in determining the compound's three-dimensional structure and subsequent biological interactions. The R-configuration at the alpha-carbon creates a specific spatial arrangement that influences how the molecule interacts with biological targets. This chirality indicates that the compound exists in two enantiomeric forms, with the R-configuration typically being the biologically active form.
The phenolic hydroxyl group at the para position of the benzyl side chain represents a critical structural feature that distinguishes this compound from simple phenylalanine derivatives. This hydroxyl group can participate in hydrogen bonding interactions and other intermolecular forces that influence the compound's stability, reactivity, and interaction with biological systems.
The amide functionality at the C-terminus, rather than the carboxylic acid group found in natural amino acids, significantly alters the compound's chemical properties. This modification affects the molecule's charge distribution, hydrogen bonding capabilities, and overall polarity. The International Union of Pure and Applied Chemistry name for the compound is (R)-2-amino-3-(4-hydroxyphenyl)propanamide, with the InChI key PQFMNVGMJJMLAE-MRVPVSSYSA-N for the base compound.
| Structural Feature | Description | Significance |
|---|---|---|
| Chiral Center | R-configuration at α-carbon | Determines biological activity |
| Phenolic Hydroxyl | Para-position on benzyl group | Enables hydrogen bonding |
| Primary Amine | Free amino group | Provides basicity and charge |
| Amide Terminus | Carboxamide instead of carboxyl | Alters polarity and stability |
| Aromatic Ring | Substituted benzene | Contributes to hydrophobic interactions |
Historical Context in Biochemical Research
The development and study of amino acid amides, including this compound, emerged from broader research into protein structure and function that began in the mid-20th century. The discovery of protein tyrosine phosphorylation by Tony Hunter's laboratory in 1979 marked a pivotal moment in understanding tyrosine-based biochemical processes. This groundbreaking work demonstrated that both viral transforming proteins and epidermal growth factor receptor possess intrinsic tyrosine kinase activity, establishing the foundation for subsequent research into tyrosine derivatives and their biological roles.
The systematic study of amino acid amides gained momentum through the development of combinatorial methods such as Systematic Evolution of Ligands by Exponential enrichment, which was applied to identify DNA sequences capable of binding L-Tyrosinamide in 2001. This research demonstrated that aptamers could be selected to bind tyrosinamide with a dissociation constant of 45 microM, establishing the compound's utility as a model system for studying molecular recognition.
Recent advances in bacterial biochemistry have revealed the existence of specialized transport systems for amino acid amides. Research published in 2024 identified bacterial periplasmic solute-binding proteins that specifically recognize L-amino acid amides, including L-tyrosinamide. This work demonstrated that certain bacterial proteins can bind L-tyrosinamide with dissociation constants in the nanomolar to micromolar range, highlighting the biological relevance of these compounds in microbial systems.
The development of synthetic methodologies for producing enantiomerically pure amino acid amides has been crucial for advancing research in this field. The availability of both R and S enantiomers has enabled researchers to investigate the stereochemical requirements for biological activity and has facilitated structure-activity relationship studies.
| Year | Development | Significance |
|---|---|---|
| 1979 | Discovery of protein tyrosine phosphorylation | Established tyrosine as key signaling molecule |
| 2001 | SELEX selection of tyrosinamide-binding DNA aptamers | Demonstrated molecular recognition capabilities |
| 2008 | Thermodynamic studies of aptamer-tyrosinamide binding | Characterized binding mechanisms |
| 2024 | Identification of bacterial amino acid amide transport | Revealed biological transport systems |
Relationship to Parent Amino Acid Tyrosine
This compound is structurally derived from L-tyrosine, one of the 20 standard amino acids used by cells to synthesize proteins. L-tyrosine, also known as 4-hydroxyphenylalanine, was first discovered in 1846 by German chemist Justus von Liebig in the protein casein from cheese, with its name derived from the Greek word "tyrós," meaning cheese.
The structural relationship between the R-enantiomer amide and natural L-tyrosine involves several key modifications. While L-tyrosine contains an L-configuration at the alpha-carbon, the synthetic derivative adopts the R-configuration, making it the enantiomer of the naturally occurring amino acid. Additionally, the carboxylic acid group present in tyrosine is replaced with a carboxamide group in the derivative, fundamentally altering the compound's chemical properties and biological behavior.
L-tyrosine is classified as a conditionally essential amino acid with a polar side group and is generally categorized as hydrophobic, though it is more hydrophilic than phenylalanine due to its hydroxyl group. The amino acid is encoded by the codons UAC and UAU in messenger RNA and plays crucial roles in protein synthesis and various metabolic pathways.
The conversion of tyrosine to its amide derivative represents a significant structural modification that affects multiple aspects of the molecule's behavior. The amide group alters the compound's ionization properties, eliminating the carboxyl group's ability to donate protons while maintaining the basic amino group. This modification also affects the molecule's overall polarity and its ability to participate in ionic interactions.
Research has demonstrated that bacterial systems possess specific transport mechanisms for amino acid amides that differ from those used for natural amino acids. Studies have shown that periplasmic solute-binding proteins can distinguish between L-tyrosine and L-tyrosinamide, with some proteins showing preferential binding to the amide form. The bacterial protein MeAmi_SBP demonstrated binding to L-tyrosinamide with a dissociation constant of 0.187 μM, indicating high-affinity recognition of the amide derivative.
| Comparison Parameter | L-Tyrosine | (R)-2-Amino-3-(4-hydroxyphenyl)propanamide |
|---|---|---|
| Stereochemistry | L-configuration | R-configuration |
| C-terminus | Carboxylic acid | Carboxamide |
| Natural Occurrence | Standard amino acid | Synthetic derivative |
| Molecular Weight | 181.19 g/mol | 180.20 g/mol (base form) |
| Biological Role | Protein constituent | Research compound |
| Water Solubility | 0.45 g/L | Enhanced (as hydrochloride salt) |
Properties
IUPAC Name |
(2R)-2-amino-3-(4-hydroxyphenyl)propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c10-8(9(11)13)5-6-1-3-7(12)4-2-6;/h1-4,8,12H,5,10H2,(H2,11,13);1H/t8-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIMJFKFXYQUBZ-DDWIOCJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)N)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](C(=O)N)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00704854 | |
| Record name | D-Tyrosinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00704854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117888-79-6 | |
| Record name | D-Tyrosinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00704854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-2-amino-3-(4-hydroxyphenyl)propanamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Amino Group Protection
The α-amino group of D-tyrosine is protected to prevent side reactions during carboxylic acid activation. Common protecting groups include:
-
Boc (tert-Butoxycarbonyl) : Achieved via reaction with di-tert-butyl dicarbonate in a basic aqueous medium.
-
Benzoyl : Introduced using benzoyl chloride in alkaline conditions.
Example Protocol :
Carboxylic Acid Activation
The protected D-tyrosine’s carboxylic acid is activated for nucleophilic substitution. Thionyl chloride (SOCl₂) is widely used to form acyl chlorides due to its cost-effectiveness.
Reaction Conditions :
Amidation
The acyl chloride reacts with ammonia to form the amide.
Procedure :
-
Dissolve Boc-D-tyrosyl chloride in anhydrous THF.
-
Bubble NH₃ gas through the solution at 0°C for 1 hour.
Deprotection and Salt Formation
The Boc group is removed under acidic conditions, concurrently forming the hydrochloride salt.
Steps :
-
Treat Boc-D-tyrosinamide with 4 M HCl in dioxane.
-
Stir for 3 hours at room temperature.
-
Isolate the product via filtration and recrystallize from ethanol/water.
Key Advantage : This method avoids costly coupling agents, reducing production costs by ~40% compared to DCC-based approaches.
Method 2: Coupling Agent-Mediated Amidation
Direct Amide Bond Formation
Coupling agents like EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HOBt (Hydroxybenzotriazole) facilitate direct amidation without prior protection.
Protocol :
-
Dissolve D-tyrosine (1 equiv) in DMF.
-
Add EDCl (1.5 equiv), HOBt (1.5 equiv), and NH₄Cl (2 equiv).
-
Stir at 0°C for 1 hour, then at room temperature for 12 hours.
Yield : 70–75% (lower than Method 1 due to competing side reactions).
Hydrochloride Salt Formation
The free amine is protonated using HCl gas or concentrated HCl.
Optimization :
-
Introduce HCl gas into the amide solution in dry diethyl ether.
Comparative Analysis of Methods
Key Insight : Method 1 is superior for industrial-scale synthesis due to higher yields and lower reagent costs.
Optimization Strategies
Solvent Selection
Temperature Control
Industrial-Scale Considerations
Continuous Flow Synthesis
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-3-(4-hydroxyphenyl)propanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The amide group can be reduced to form an amine derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted amides and amines.
Scientific Research Applications
Pharmaceutical Development
(R)-2-Amino-3-(4-hydroxyphenyl)propanamide hydrochloride is being investigated as a potential drug candidate for treating neurological disorders. Its role in neurotransmitter synthesis suggests it could have neuroprotective effects, particularly in conditions like Parkinson's disease and depression.
Case Study: Neuroprotective Effects
Research has indicated that this compound may influence the synthesis of neurotransmitters such as dopamine and serotonin, which are critical in mood regulation and motor control. A study demonstrated that administration of this compound in animal models led to improved cognitive functions and reduced neurodegeneration markers .
Interaction Studies
The compound has been the subject of interaction studies focusing on its binding affinity with various receptors and enzymes. These studies are crucial for understanding how this compound can modulate biological pathways.
Table 1: Binding Affinity Studies
| Target Receptor | Binding Affinity (Ki) | Reference |
|---|---|---|
| Dopamine D2 | 50 nM | |
| Serotonin 5-HT1A | 30 nM | |
| NMDA Receptor | 200 nM |
Synthesis Methodology
The synthesis of this compound typically involves the reduction of corresponding nitro or halogenated precursors followed by amination. A notable method includes using thionyl chloride and ammonia to produce high yields efficiently .
Table 2: Synthesis Overview
| Step | Reagents Used | Yield (%) |
|---|---|---|
| Nitro reduction | Thionyl chloride | 84 |
| Amination | Ammonia | 75 |
The compound exhibits various biological activities due to its structural characteristics. As a derivative of tyrosine, it is involved in pathways that regulate neurotransmitter levels.
Neuropharmacological Studies
Studies have shown that this compound can enhance synaptic plasticity and promote neuronal survival under stress conditions .
Table 3: Biological Activities
| Activity | Description |
|---|---|
| Neuroprotective | Reduces apoptosis in neuronal cells |
| Modulation of neurotransmitters | Enhances dopamine and serotonin levels |
| Antioxidant properties | Scavenges free radicals |
Mechanism of Action
The mechanism of action of ®-2-Amino-3-(4-hydroxyphenyl)propanamide hydrochloride involves its interaction with specific molecular targets. The amino and hydroxy groups facilitate binding to enzymes and receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its structural configuration and the nature of the target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations
Hydroxyphenyl vs. Fluorophenyl Derivatives
- 3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide hydrochloride (CAS 1909313-82-1, MW 246.71 g/mol): Replaces the hydroxyphenyl group with a fluorophenylmethyl moiety.
- (R)-3-Amino-2-(4-fluorophenyl)-propan-1-ol hydrochloride (CAS 154550-93-3, MW 217.66 g/mol): Features a propanol backbone instead of propanamide, altering hydrogen-bonding capacity and solubility .
Halogenated Derivatives
- 4-Bromo-D-phenylalanine hydrochloride (CAS 122852-33-9, MW 294.56 g/mol): Substitutes the hydroxyl group with bromine, introducing steric bulk and altering electronic properties. The bromine atom may enhance reactivity in cross-coupling reactions but reduce solubility compared to the hydroxyl group .
Benzyloxy and Thiazole Derivatives
- 2-Amino-3-(benzyloxy)-N-(4-phenylthiazol-2-yl)propanamide (, Entry 13): Incorporates a benzyloxy group and thiazole ring, increasing lipophilicity and altering biological target specificity.
Stereochemical Differences
- (S)-2-Amino-3-(4-hydroxyphenyl)propanamide (CAS 4985-46-0): The S-enantiomer of the target compound. Chirality significantly impacts receptor interactions; for example, D-Tyrosinamide (R-configuration) may exhibit distinct opioid receptor modulation compared to the L-form .
- (R)-2-Amino-3-(2-hydroxyphenyl)propanoic acid (CAS 24008-77-3): Shifts the hydroxyl group to the ortho position, disrupting hydrogen-bonding networks and reducing steric accessibility .
Functional Group Modifications
- (R)-Methyl 2-amino-3-(4-aminophenyl)propanoate dihydrochloride (CAS 240429-07-6, MW 230.69 g/mol): Replaces the amide with a methyl ester, increasing lipophilicity and altering hydrolysis kinetics. The dihydrochloride salt may enhance solubility in polar solvents .
- (R)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate 4-methylbenzenesulfonate (CAS 97984-63-9): Introduces a benzyl ester and tosylate group, likely serving as a prodrug with delayed release properties compared to the target compound’s amide .
Table 1: Structural and Physicochemical Comparison
*Reported as [M+Na]⁺ in ESI-MS .
Biological Activity
(R)-2-Amino-3-(4-hydroxyphenyl)propanamide hydrochloride, a synthetic derivative of L-tyrosine, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include an amino group, a hydroxyl group on the aromatic ring, and a propanamide backbone. These characteristics contribute to its diverse biological effects, including neurotransmitter modulation and potential anticancer properties.
The biological activity of this compound primarily involves its interaction with various biochemical pathways:
- Target Interactions : The compound is likely to interact with primary amines and may influence the metabolism of tyrosine, a precursor for neurotransmitters such as dopamine and norepinephrine.
- Biochemical Pathways : It creates stable amide bonds with target molecules, which can modulate neurotransmitter synthesis and signaling pathways.
- Environmental Factors : The efficacy and stability of the compound can be influenced by environmental conditions such as pH and temperature.
Biological Activities
The compound exhibits several notable biological activities:
1. Neurotransmitter Modulation
As a derivative of L-tyrosine, this compound may enhance the synthesis of neurotransmitters. This modulation can have implications for conditions such as depression and anxiety disorders.
2. Anticancer Properties
Recent studies have explored the anticancer potential of compounds related to this compound. For instance:
- Cell Viability Studies : In vitro studies demonstrated that derivatives showed significant cytotoxicity against A549 lung cancer cells, with some compounds reducing cell viability by over 50% .
- Mechanisms of Action : The anticancer effects are attributed to the inhibition of cell migration and induction of apoptosis in cancer cells, highlighting the potential for these compounds in cancer therapeutics .
3. Antioxidant Activity
Compounds structurally related to this compound have shown promising antioxidant properties. For example, certain derivatives exhibited strong radical scavenging activity in assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), indicating their potential in protecting against oxidative stress-related damage .
Case Studies and Research Findings
Research has provided valuable insights into the biological activities of this compound:
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of (R)-2-Amino-3-(4-hydroxyphenyl)propanamide hydrochloride to improve yield and purity?
- Methodological Answer : Optimize reaction parameters such as temperature, solvent polarity, and catalyst loading. For example, chiral resolution via recrystallization or enzymatic methods can enhance enantiomeric purity. Monitor intermediates using TLC or HPLC to identify side products (e.g., dimerization or racemization) and adjust conditions accordingly . Use protecting groups (e.g., tert-butoxy for phenolic hydroxyl groups) to prevent undesired reactions during synthesis .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Chiral HPLC : Confirm enantiomeric purity using chiral stationary phases (e.g., cellulose-based columns) and UV detection .
- NMR Spectroscopy : Analyze - and -NMR to verify the stereochemistry and integrity of the 4-hydroxyphenyl and propanamide moieties .
- Mass Spectrometry (MS) : Validate molecular weight and detect impurities via ESI-MS or MALDI-TOF .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of fine particles .
- Spill Management : Neutralize acidic residues with bicarbonate and dispose of waste via approved chemical channels .
Advanced Research Questions
Q. How can enantiomeric purity of this compound be rigorously validated?
- Methodological Answer :
- Circular Dichroism (CD) : Compare optical activity against a known (R)-enantiomer standard .
- X-ray Crystallography : Resolve crystal structures to confirm absolute configuration .
- Chiral Derivatization : React with a chiral agent (e.g., Marfey’s reagent) and analyze via LC-MS to distinguish enantiomers .
Q. What experimental strategies can elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to immobilized targets (e.g., tyrosine kinases) .
- Fluorescence Polarization : Assess competitive binding using fluorescently labeled ligands .
- Molecular Dynamics Simulations : Model interactions with active sites to guide mutagenesis studies .
Q. How do researchers assess the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (pH 1-3), neutral (pH 7), and alkaline (pH 10-12) buffers at 40–60°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using HR-MS .
- Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months, analyzing purity monthly .
Q. How can contradictory data in synthesis or bioactivity studies be systematically resolved?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., solvent, catalyst) contributing to yield discrepancies .
- Meta-Analysis : Compare batch records and analytical data to identify outliers or systematic errors .
- Orthogonal Assays : Validate bioactivity results using alternative methods (e.g., cell-based vs. biochemical assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
